1-(2-Fluorobenzyl)piperazine

Catalog No.
S3357226
CAS No.
89292-78-4
M.F
C11H15FN2
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorobenzyl)piperazine

CAS Number

89292-78-4

Product Name

1-(2-Fluorobenzyl)piperazine

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=CC=C2F

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F

The exact mass of the compound 1-(2-Fluorobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Fluorobenzyl)piperazine is a highly versatile, mono-substituted heterocyclic building block widely procured for advanced medicinal chemistry and agrochemical synthesis. Featuring a piperazine core functionalized with an ortho-fluorinated benzyl group, this intermediate is primarily selected for its ability to introduce a metabolically stable, sterically hindered pharmacophore into complex molecules . Unlike generic piperazine derivatives, the precise positioning of the fluorine atom at the ortho position exerts a strong inductive effect that modulates the basicity (pKa) of the adjacent piperazine nitrogen, while simultaneously restricting the rotational freedom of the benzyl ring [1]. These physicochemical properties make it an essential precursor for synthesizing central nervous system (CNS) agents, kinase inhibitors, and advanced plant activators where strict control over lipophilicity, membrane permeability, and target-site steric fit is required.

Substituting 1-(2-Fluorobenzyl)piperazine with the cheaper, unsubstituted 1-benzylpiperazine or its 3-fluoro/4-fluoro isomers introduces severe liabilities in both downstream performance and pharmacokinetic stability. Unsubstituted 1-benzylpiperazine possesses a higher pKa (~9.25), which leads to excessive protonation at physiological pH, drastically reducing membrane permeability and oral bioavailability . Furthermore, the unsubstituted benzyl ring is highly susceptible to rapid CYP450-mediated oxidative metabolism at the ortho and para positions, leading to poor in vivo half-lives[1]. While 3-fluoro or 4-fluoro isomers offer some metabolic protection, they fail to provide the critical steric hindrance required to twist the phenyl ring out of coplanarity with the piperazine core. This lack of ortho-steric bulk disrupts optimal cation-π and π-π stacking interactions in tight enzyme pockets (such as AChE or specific kinases), resulting in measurable drops in binding affinity and functional potency [2].

Basicity Modulation for Enhanced Membrane Permeability

The introduction of the highly electronegative fluorine atom at the ortho position significantly alters the electronic environment of the piperazine nitrogen through inductive effects. Predictive models and empirical titrations of related derivatives show that the ortho-fluoro substitution lowers the pKa of the tertiary amine to approximately 8.45–8.50, compared to the highly basic pKa of 9.25 observed in unsubstituted 1-benzylpiperazine . This ~0.75 pKa unit reduction is critical: it exponentially increases the fraction of the unionized species at physiological pH (7.4), thereby enhancing lipophilicity (logP) and facilitating passive diffusion across lipid membranes, including the blood-brain barrier [1].

Evidence DimensionPiperazine Nitrogen Basicity (pKa)
Target Compound DatapKa ~8.45 - 8.50 (Ortho-fluoro substituted)
Comparator Or Baseline1-Benzylpiperazine (pKa ~9.25)
Quantified Difference~0.75 unit reduction in pKa
ConditionsAqueous solution, standard physiological pH modeling

Procuring the ortho-fluoro derivative ensures downstream APIs have optimized ionization profiles, directly improving oral bioavailability and reducing formulation failures.

Steric Optimization for Target Binding Affinity

In structure-activity relationship (SAR) studies evaluating piperazine derivatives as active biological agents (e.g., plant activators and antiviral compounds), the position of the fluorine atom dictates functional potency. When incorporated into trifluoromethylpyridine piperazine scaffolds, the 2-fluorobenzyl derivative achieved a 64.3% activity rate against viral models. In contrast, shifting the fluorine to the meta position (3-fluorobenzyl) dropped activity to 59.4%, and replacing it with a para-chloro group yielded 59.0% [1]. This demonstrates that the ortho-substitution provides a specific steric bulk that optimally orientates the molecule within target binding pockets, an effect similarly observed in the design of donepezil-like acetylcholinesterase inhibitors [2].

Evidence DimensionFunctional Potency / Target Activity
Target Compound Data64.3% activity (2-fluorobenzyl derivative)
Comparator Or Baseline59.4% activity (3-fluorobenzyl derivative)
Quantified Difference4.9% absolute increase in target efficacy
ConditionsIn vivo viral inhibition assay (TMV model)

Selecting the ortho-fluoro isomer directly translates to higher potency in screening libraries, reducing the amount of API required for efficacy.

Metabolic Shielding and Precursor Suitability

A primary reason for selecting 1-(2-fluorobenzyl)piperazine over unhalogenated analogs is its superior metabolic stability profile. Unsubstituted benzyl rings are highly prone to rapid hydroxylation by hepatic cytochrome P450 enzymes, specifically at the ortho and para positions [1]. The introduction of the strongly electronegative and tightly bound fluorine atom at the ortho position effectively blocks this metabolic liability without adding excessive molecular weight. This halogenation strategy significantly extends the biological half-life of downstream synthesized compounds, making 1-(2-fluorobenzyl)piperazine a structurally superior starting material for APIs intended for oral administration [2].

Evidence DimensionMetabolic Oxidation Liability
Target Compound DataOrtho-position blocked by C-F bond (high stability)
Comparator Or Baseline1-Benzylpiperazine (unblocked C-H bonds)
Quantified DifferencePrevention of ortho-hydroxylation clearance pathways
ConditionsIn vivo pharmacokinetic modeling and CYP450 metabolism

Using this specific precursor prevents late-stage clinical attrition of drug candidates caused by rapid metabolic clearance.

Synthesis of CNS-Active Pharmaceuticals

Due to its precise pKa modulation (~8.50) and enhanced lipophilicity, this compound is the ideal building block for synthesizing neuroactive agents, such as acetylcholinesterase (AChE) inhibitors and serotonin receptor antagonists. The ortho-fluoro group ensures high blood-brain barrier permeability while providing the necessary steric twist for optimal receptor binding[1].

Development of Agrochemical Plant Activators

In agricultural chemistry, 1-(2-fluorobenzyl)piperazine is utilized to synthesize trifluoromethylpyridine piperazine derivatives. Its specific steric profile has been quantitatively proven to yield higher antiviral and systemic acquired resistance (SAR) activity in plants compared to meta-fluoro or para-chloro analogs[2].

Kinase Inhibitor Library Construction

For oncology drug discovery, this intermediate is highly valued in the construction of PI3K and mTOR inhibitor libraries. The ortho-fluorine atom provides a critical metabolic shield against CYP450 oxidation, ensuring that the resulting kinase inhibitors maintain sufficient in vivo half-lives for oral dosing [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(2-Fluorophenyl)methyl]piperazine

Dates

Last modified: 08-19-2023

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